Product packaging for BIX02188(Cat. No.:CAS No. 334949-59-6)

BIX02188

Cat. No.: B606197
CAS No.: 334949-59-6
M. Wt: 412.493
InChI Key: FSZPIAXLCCQFCM-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery of BIX02188 as a Kinase Inhibitor

This compound was identified as a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5). selleckchem.commedchemexpress.comapexbt.com It belongs to the indolinone kinase inhibitor series. apexbt.com The discovery of this compound, along with its close analog BIX02189, provided researchers with the first pharmacological tools to specifically target the MEK5/ERK5 pathway. nih.govnih.gov Prior to their identification, the study of this specific signaling axis was hampered by a lack of selective inhibitors. acs.org this compound was developed through efforts to identify small molecules that could inhibit the catalytic function of purified, active MEK5 enzyme. medchemexpress.comnih.gov

Significance of this compound in Mitogen-Activated Protein Kinase (MAPK) Pathway Research

The MAPK signaling pathways are crucial for regulating a wide array of cellular activities, including proliferation, differentiation, apoptosis, and stress responses. mdpi.complos.orgwikipedia.org The MAPK family includes several cascades, such as the ERK1/2, JNK, and p38 pathways. acs.orgfrontiersin.org The MEK5/ERK5 pathway is a less-studied branch of the MAPK family. nih.gov

This compound's significance lies in its high selectivity for MEK5. selleckchem.commedchemexpress.comapexbt.com It potently inhibits MEK5 with an IC50 value of 4.3 nM. medchemexpress.comapexbt.com While it also inhibits the downstream kinase ERK5, its potency is significantly lower, with an IC50 of 810 nM. selleckchem.commedchemexpress.com Crucially, this compound shows minimal to no inhibitory activity against other closely related kinases like MEK1, MEK2, ERK1/2, JNK2, and p38. selleckchem.commedchemexpress.comapexbt.com This selectivity allows researchers to specifically probe the functions of the MEK5/ERK5 signaling axis without the confounding effects of inhibiting other MAPK pathways. nih.govnih.gov

The use of this compound has been instrumental in confirming the role of the MEK5/ERK5 pathway in various cellular processes. For instance, studies using this compound have shown that it can block the phosphorylation of ERK5 in response to stimuli without affecting the phosphorylation of ERK1/2, JNK, or p38 MAP kinases. medchemexpress.comnih.gov This has been demonstrated in various cell lines, including HeLa and bovine lung microvascular endothelial cells (BLMECs). selleckchem.commedchemexpress.com

Table 1: Kinase Inhibition Profile of this compound

KinaseIC50 (nM)Reference
MEK54.3 selleckchem.commedchemexpress.comapexbt.com
ERK5810 selleckchem.commedchemexpress.com
CSF1R280 apexbt.com
LCK390 apexbt.com
KIT550 apexbt.com
MEK1>6300 selleckchem.com
MEK2>6300 selleckchem.com
ERK2>6300 selleckchem.com
JNK2>6300 selleckchem.com
p38α3900 selleckchem.com
TGFβR11800 selleckchem.com

Current Research Landscape and Knowledge Gaps Regarding this compound Utility

This compound continues to be a valuable tool in a wide range of research areas. It is being used to investigate the role of the MEK5/ERK5 pathway in cancer, inflammation, cardiovascular disease, and neurobiology. portlandpress.comportlandpress.comnih.govmdpi.comnih.gov For example, research has shown that inhibition of MEK5 by this compound can induce apoptosis in certain cancer cells. nih.govexlibrisgroup.com It has also been used to explore the pathway's role in cellular processes like autophagy and the regulation of gene expression. researchmap.jpnih.gov

Despite its utility, there are knowledge gaps and areas for further investigation. One area of active research is the potential for "paradoxical activation" of ERK5 signaling by some kinase inhibitors. portlandpress.comnih.gov While this compound is primarily known as an inhibitor, understanding its precise mechanism of action and potential off-target effects at different concentrations is crucial for accurate interpretation of experimental results. portlandpress.com Some studies have noted off-target effects on kinases like Src at higher concentrations. portlandpress.comnih.gov

Furthermore, while this compound is a potent MEK5 inhibitor, the development of even more selective and potent inhibitors for both MEK5 and ERK5 remains an area of interest for the field. nih.gov The unique C-terminal structure of ERK5 presents an opportunity for the development of highly specific drug targets that may not interfere with other MAP kinases. nih.gov

This compound is a small molecule inhibitor primarily recognized for its activity against the MEK5/ERK5 signaling pathway. It has been identified as a valuable pharmacological tool for investigating the biological roles of this specific kinase cascade. chemicalprobes.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24N4O2 B606197 BIX02188 CAS No. 334949-59-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-29(2)15-16-7-6-10-19(13-16)27-23(17-8-4-3-5-9-17)22-20-12-11-18(24(26)30)14-21(20)28-25(22)31/h3-14,28,31H,15H2,1-2H3,(H2,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPXKFOFEXJMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094614-84-2
Record name BIX-02188
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094614842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIX-02188
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3VYY2X83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action of Bix02188

Downstream Signaling Pathway Modulation: MEK5/ERK5 Axis

Impact on MEF2C Transcriptional Activation

The MEK5/ERK5 signaling cascade is known to regulate the transcriptional activity of Myocyte-specific enhancer factor 2C (MEF2C). researchgate.netnih.gov BIX02188 has been shown to inhibit the transcriptional activation of MEF2C. biosynth.com Studies using active MEK5/ERK5/MEF2C-driven luciferase expression systems in HeLa and HEK293 cells demonstrated that this compound inhibits MEF2C transcriptional activation with IC50 values of 1.15 μM and 0.82 μM, respectively. szabo-scandic.comselleckchem.com This indicates that this compound effectively blocks the downstream transcriptional effects mediated by the activated MEK5-ERK5 pathway.

Here is a table summarizing the impact of this compound on MEF2C transcriptional activation:

Cell LineIC50 (μM)
HeLa1.15
HEK2930.82

Modulation of BMK1 Phosphorylation

BMK1, also known as ERK5, is phosphorylated and activated by MEK5. chemicalprobes.orgabcam.com this compound inhibits the phosphorylation of BMK1. medchemexpress.comszabo-scandic.comnih.govselleckchem.com In bovine lung microvascular endothelial cells (BLMECs) stimulated with hydrogen peroxide (H₂O₂), this compound inhibited phosphorylated BMK1 in a dose-dependent manner with an IC50 of 0.8 μM. medchemexpress.comszabo-scandic.comnih.govselleckchem.commedchemexpress.com This inhibition is specific to the MEK5 signal pathway. medchemexpress.comszabo-scandic.comselleckchem.com this compound has also been shown to reverse the inhibitory effect on TNF-mediated JNK activation, suggesting its role in inhibiting TNF signaling through the MEK5-BMK1 pathway. szabo-scandic.comselleckchem.com

Here is a table showing the effect of this compound on BMK1 phosphorylation:

Cell TypeStimulusIC50 (μM)
Bovine Lung Microvascular Endothelial Cells (BLMECs)H₂O₂0.8

Consideration of Off-Target Effects and Selectivity Challenges

While this compound is considered a selective inhibitor of MEK5, with an IC50 of 4.3 nM, it also exhibits inhibitory activity against ERK5 catalytic activity with an IC50 of 810 nM (0.81 μM). medchemexpress.comszabo-scandic.comselleckchem.comabcam.com This indicates a significantly lower potency against ERK5 compared to MEK5. Early studies suggested that this compound does not inhibit closely related kinases such as MEK1, MEK2, ERK1, ERK2, p38α, and JNK2 at certain concentrations. medchemexpress.comszabo-scandic.comselleckchem.comabcam.com However, broader kinome selectivity data is not extensively available. chemicalprobes.org

Reported Off-Target Kinases and Their Implications

Despite its reported selectivity for MEK5, this compound has shown some activity against other kinases at higher concentrations. In an enzyme panel screening against 87 kinases, this compound showed greater than 100x selectivity for MAP2K5 (MEK5). chemicalprobes.org However, the closest off-targets identified in this panel included CSF1R (FMS) with an IC50 of 280 nM, LCK with an IC50 of 390 nM, and KIT with an IC50 of 550 nM. chemicalprobes.orgmedchemexpress.com Other kinases inhibited at higher IC50 values include TGFβR1 (1.8 μM), ABL1 (2.1 μM), RPS6KA6 (RSK4) (3.2 μM), MAPK14 (p38 alpha) (3.9 μM), RPS6KA3 (RSK2) (4.1 μM), JAK3 (7.8 μM), and SRC (8.9 μM). medchemexpress.comszabo-scandic.com These off-target activities, particularly against kinases like CSF1R, LCK, and KIT, could have implications for interpreting results obtained using this compound and highlight the importance of considering potential off-target effects in research studies. chemicalprobes.orgmedchemexpress.comszabo-scandic.com

Here is a table of reported off-target kinases and their IC50 values for this compound:

KinaseIC50 (nM)
MEK5 (MAP2K5)4.3
ERK5810
CSF1R (FMS)280
LCK390
KIT550
TGFβR11800
ABL12100
RPS6KA6 (RSK4)3200
MAPK14 (p38 alpha)3900
RPS6KA3 (RSK2)4100
JAK37800
SRC8900

Paradoxical Activation of ERK5 Signaling by Inhibitors

A notable challenge in targeting the ERK5 pathway with kinase inhibitors, including some MEK5 inhibitors like this compound, is the phenomenon of paradoxical activation of ERK5 transcriptional activity. frontiersin.orgnih.govnih.govportlandpress.comacs.orgresearchgate.netguidetopharmacology.org While this compound inhibits ERK5 catalytic activity, some ERK5 kinase inhibitors have been shown to paradoxically increase ERK5 transcriptional activity. nih.govportlandpress.comresearchgate.net This occurs because the binding of the inhibitor to the ERK5 kinase domain can induce conformational changes that expose the C-terminal nuclear localization signal (NLS) and the transcriptional activation domain (TAD), leading to nuclear translocation of ERK5 and stimulation of downstream gene transcription, such as that of KLF2. nih.govacs.orgresearchgate.net This paradoxical activation represents a kinase-independent function of ERK5 that is not targeted by conventional kinase inhibitors and can confound the interpretation of experimental results and potentially limit the therapeutic effectiveness of such compounds. nih.govnih.govportlandpress.comresearchgate.net While the search results indicate this phenomenon with ERK5 inhibitors generally and mention this compound as a MEK5 inhibitor impacting the MEK5-ERK5 pathway, the explicit mention of this compound causing paradoxical activation of ERK5 TAD was not found in the provided snippets. However, the principle of paradoxical activation by ERK5 pathway inhibitors is relevant to the challenges in targeting this pathway.

Enamine Structure Stability in Protic Solvents

This compound contains an enamine structure. chemicalprobes.org Enamines can be susceptible to hydrolysis in the presence of water, particularly under acidic conditions, leading to the regeneration of the precursor carbonyl compound and secondary amine. youtube.commasterorganicchemistry.com The stability of enamine structures can be influenced by various factors, including the solvent. masterorganicchemistry.comwikipedia.org There is a suggestion in the literature that compounds with an enamine structure, like this compound, may be unstable in protic solvents. chemicalprobes.org This potential instability in protic environments could affect the compound's handling, formulation, and biological activity in aqueous systems.

Cellular and Molecular Studies of Bix02188 Effects

In Vitro Investigations in Cultured Cell Lines

The chemical compound BIX02188 has been the subject of various in vitro studies to elucidate its effects on cellular signaling pathways and molecular processes in different cell types. These investigations have provided valuable insights into its mechanism of action as a selective inhibitor of the MEK5/ERK5 pathway.

In studies using HeLa cells, this compound demonstrated its inhibitory effect on the MEK5/ERK5 signaling pathway. When these cells were stimulated with sorbitol, a known activator of stress-response pathways, there was a notable increase in the phosphorylation of ERK5. However, pretreatment with this compound effectively blocked this sorbitol-induced phosphorylation of ERK5 in a dose-dependent manner. nih.govselleckchem.com Crucially, the compound showed high selectivity, as it did not affect the phosphorylation of other related kinases such as ERK1/2, p38, and JNK1/2 MAPKs under the same conditions. selleckchem.com This highlights this compound's specific action on the MEK5-ERK5 axis. Furthermore, treatment with this compound alone for 24 hours did not exhibit any cytotoxic effects on HeLa cells. selleckchem.com

Cell LineStimulusTargetEffect of this compoundSelectivityReference
HeLaSorbitolERK5 PhosphorylationInhibitionNo effect on ERK1/2, p38, JNK1/2 phosphorylation nih.govselleckchem.com

Investigations in Human Embryonic Kidney 293 (HEK293) cells further substantiated the inhibitory action of this compound on the MEK5/ERK5 pathway. selleckchem.comszabo-scandic.com In a reporter gene assay system, the transcriptional activity of Myocyte Enhancer Factor 2C (MEF2C), a downstream target of ERK5, was measured using MEF2C-driven luciferase expression. This compound was found to inhibit the transcriptional activation of MEF2C in a dose-dependent manner. selleckchem.com The IC50 value for this inhibition in HEK293 cells was determined to be 0.82 µM. selleckchem.comszabo-scandic.com Similar to the findings in HeLa cells, this compound treatment alone for 24 hours did not show any cytotoxicity in HEK293 cells. selleckchem.comszabo-scandic.com

Cell LineAssayTarget PathwayIC50 of this compoundReference
HEK293MEF2C-driven Luciferase ExpressionMEK5/ERK5/MEF2C0.82 µM selleckchem.comszabo-scandic.com

In Bovine Lung Microvascular Endothelial Cells (BLMECs), the effect of this compound was examined in the context of oxidative stress-induced signaling. Hydrogen peroxide (H2O2) was used to stimulate the activation of Big MAP kinase 1 (BMK1), another name for ERK5. selleckchem.commedchemexpress.com Treatment with this compound inhibited the H2O2-induced phosphorylation of BMK1 in a dose-dependent manner, with an IC50 of 0.8 µM. selleckchem.comszabo-scandic.com This inhibition was specific to the MEK5 signaling pathway. selleckchem.comszabo-scandic.com These findings indicate that this compound can effectively block the activation of the MEK5/ERK5 pathway in endothelial cells under conditions of oxidative stress. selleckchem.comaston.ac.uk

Cell LineStimulusTargetIC50 of this compoundReference
BLMECH2O2 (300 µM)BMK1 (ERK5) Activation0.8 µM selleckchem.comszabo-scandic.com

Studies on conditionally immortalized human podocytes have revealed a role for the MEK5/ERK5 pathway in mediating the effects of Transforming Growth Factor-beta 1 (TGFβ1), a key player in the development of diabetic nephropathy. nih.govnih.govresearchgate.net It was found that human podocytes express ERK5, which is phosphorylated in a TGFβ1-dependent manner via MEK5. nih.govnih.govresearchgate.net

TGFβ1 was observed to induce proliferation and alter the phenotype of podocytes, characterized by a decrease in P-cadherin expression and an increase in α-smooth muscle actin (α-SMA). nih.govnih.gov this compound was shown to prevent the TGFβ1-induced proliferation of these cells. nih.gov Moreover, inhibition of ERK5 phosphorylation by this compound prevented the phenotypic changes induced by TGFβ1, including the reduction in P-cadherin and the increase in α-SMA. nih.govresearchgate.net It also reversed the TGFβ1-induced loss of barrier function in podocytes. nih.govnih.gov However, this compound did not affect TGFβ1-induced apoptosis. nih.gov

Cell LineStimulusCellular Effects of StimulusEffect of this compoundReference
Human PodocytesTGFβ1 (2.5 ng/ml)Increased proliferation, Decreased P-cadherin, Increased α-SMA, Reduced barrier functionPrevented proliferation, Prevented phenotypic changes, Restored barrier function nih.govnih.govresearchgate.net

The role of the MEK5/ERK5 pathway has also been investigated in the context of leukemia. Activating mutations in the Fms-like tyrosine kinase 3 (FLT3) receptor, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML). nih.govphysiology.org Studies have shown that both wild-type FLT3 and the oncogenic mutant FLT3-ITD can activate the MEK5/ERK5 pathway. nih.gov

The use of this compound demonstrated that the activation of AKT, a downstream signaling molecule of FLT3, is partially dependent on ERK5. nih.gov Importantly, inhibition of the MEK5/ERK5 pathway with this compound was found to induce apoptosis in Ba/F3 cells transfected with FLT3-ITD, as well as in the human leukemic cell lines MV4-11 and MOLM-13, which endogenously express FLT3-ITD. nih.gov These results suggest that the MEK5/ERK5 pathway is crucial for the survival of FLT3-ITD positive leukemia cells and may represent a therapeutic target. nih.gov

Cell LinesGenetic BackgroundKey PathwayEffect of this compoundReference
Ba/F3 (transfected)FLT3-ITDFLT3-ITD -> MEK5/ERK5Induces apoptosis nih.gov
MV4-11, MOLM-13Endogenous FLT3-ITDFLT3-ITD -> MEK5/ERK5Induces apoptosis nih.gov

Research suggests a potential role for the ERK5 pathway in modulating macrophage functions, including polarization and endocytosis. While direct studies using this compound to investigate macrophage endocytosis are not extensively detailed in the provided context, the involvement of ERK5 in macrophage polarization has been noted. uab.cat Macrophage polarization is a process where macrophages adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory (M2), in response to environmental cues. nih.govnih.gov

In some contexts, activation of ERK5 in macrophages has been linked to the promotion of an M2-like phenotype. uab.cat Conversely, macrophages deficient in ERK5 show impaired differentiation towards the M2 phenotype. uab.cat Given that endocytic processes are integral to macrophage function and can be influenced by their polarization state, it is plausible that by modulating macrophage polarization through the ERK5 pathway, this compound could indirectly influence their endocytic activities. frontiersin.org However, further specific studies are required to directly elucidate the effects of this compound on macrophage polarity and endocytosis.

Cell TypeProcessRole of ERK5 PathwayPotential Effect of this compoundReference
MacrophagesPolarizationPromotes M2-like phenotypeModulation of polarization state uab.cat
MacrophagesEndocytosisIndirectly linked via polarizationPotential modulation of endocytic activity frontiersin.org

Leukemia Cell Studies: Apoptosis Induction in FLT3-ITD Expressing Cells

Cellular Processes Affected by MEK5/ERK5 Inhibition

Inhibition of the MEK5/ERK5 pathway by this compound triggers a range of cellular responses, impacting fundamental processes from cell proliferation and survival to differentiation and angiogenesis. These effects are primarily mediated by the downstream effector kinase, ERK5.

Cell Proliferation and Viability

The MEK5/ERK5 signaling pathway is a crucial regulator of cell proliferation and viability. frontiersin.org Inhibition of this pathway with this compound has been shown to suppress the proliferation of various cancer cell lines. mdpi.com For instance, in melanoma cells, whether harboring wild-type or mutated BRAF, the use of MEK5 inhibitors like this compound can reduce cell growth. mdpi.com Similarly, in neuroblastoma cells, pharmacological inhibition of ERK5 has been demonstrated to suppress proliferation. mdpi.com The mechanism often involves the regulation of cell cycle proteins. ERK5 signaling can suppress the expression of cyclin-dependent kinase inhibitors (CDKis) such as p21, p27, and p15, thereby promoting cell cycle progression. mdpi.com

Table 1: Effects of this compound on Cell Proliferation and Viability

Cell Type Effect Associated Findings
Melanoma Cells (BRAF wild-type and V600E mutant) Reduced cell growth and colony formation. mdpi.com Combination with BRAFV600E inhibitors shows enhanced effects. mdpi.com
Neuroblastoma Cells Suppressed proliferation. mdpi.com Acts synergistically with ALK inhibitors. mdpi.com
Hepatocellular Carcinoma (HepG2 cells) Inhibited cell proliferation in a dose-dependent manner. mdpi.com Associated with cell cycle arrest at the G2/M phase. mdpi.com
NRAS-driven Melanoma Cells Decreased cell viability when combined with a MEK inhibitor. frontiersin.org shRNA-mediated silencing of ERK5 alone had no effect. frontiersin.org

Apoptosis and Cell Survival Pathways

The MEK5/ERK5 pathway plays a significant role in promoting cell survival and repressing apoptosis, the process of programmed cell death. frontiersin.orgmdpi.com Inhibition of this pathway using this compound has been shown to induce apoptosis in several cancer cell models. nih.govosti.gov A key area of investigation has been in acute myeloid leukemia (AML) cells that express a mutated form of the Fms-like tyrosine kinase-3 (FLT3) receptor, known as FLT3-ITD. nih.gov In these cells, this compound treatment leads to the induction of apoptosis. nih.govosti.gov

The pro-survival effects of the MEK5/ERK5 pathway are partly mediated through its interaction with other signaling cascades, such as the PI3K/AKT pathway. mdpi.com Research has demonstrated that the activation of AKT downstream of FLT3 is partially dependent on ERK5. nih.govosti.gov By inhibiting MEK5 with this compound, the pro-survival signals transmitted through AKT are diminished, tipping the balance towards apoptosis. nih.gov Furthermore, ERK5 has been reported to phosphorylate and inhibit pro-apoptotic proteins like Bad and Bim, and its inhibition can lead to the activation of these apoptotic effectors. biorxiv.org Recent studies also suggest that ERK5 inhibition can induce autophagy-mediated cell death by activating endoplasmic reticulum (ER) stress. frontiersin.org

Table 2: Impact of this compound on Apoptosis and Survival Pathways

Cell Line Key Finding Mechanism
FLT3-ITD transfected Ba/F3 cells Induction of apoptosis. nih.govosti.gov Inhibition of MEK5/ERK5 pathway. nih.gov
MV4-11 and MOLM-13 (Leukemic cell lines) Induction of apoptosis. nih.govosti.gov Inhibition of MEK5/ERK5 pathway. nih.gov
MiaPaCa-2, Ishikawa, HeLa (Cancer cell lines) Induction of autophagy-mediated apoptosis. frontiersin.org Activation of ER stress and the UPR. frontiersin.org
Endometrial Cancer (EC) cells Sensitization to TRAIL-induced cell death. biorxiv.org Impaired TP53INP2 proteasomal degradation. biorxiv.org

Gene Expression Regulation (e.g., Nrf2-dependent genes, Col2A1, SOX9)

The MEK5/ERK5 signaling pathway influences the expression of a variety of genes that control cellular functions. One notable target is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a key regulator of cellular defense against oxidative stress. While direct regulation of Nrf2 by this compound is not extensively detailed, the interplay between MAPK pathways and Nrf2 is well-established. mdpi.comselleckchem.com

In the context of cartilage biology, the transcription factor SOX9 is a master regulator of chondrocyte differentiation and is essential for the expression of cartilage-specific genes like COL2A1 (Collagen, Type II, Alpha 1). nih.govresearchgate.net Studies have shown that Nrf2 can directly regulate SOX9 expression. mdpi.com Given the role of MAPK pathways in cellular signaling, it is plausible that inhibition of MEK5 by this compound could indirectly influence the expression of SOX9 and consequently COL2A1, although specific studies focusing on this compound's effect on this axis are limited. SOX9 itself has a complex, bifunctional role on COL2A1 expression that depends on the differentiation state of the chondrocytes. nih.gov

Migration and Invasion

Cell migration and invasion are fundamental processes in development and disease, particularly in cancer metastasis. ous-research.nofrontiersin.org The MEK5/ERK5 pathway has been implicated in promoting cell motility and invasion. frontiersin.orgnih.gov Inhibition of this pathway can therefore be expected to reduce the migratory and invasive potential of cancer cells.

While direct studies detailing the effects of this compound on migration and invasion are not as prevalent as those on proliferation and apoptosis, research on the broader MEK5/ERK5 pathway suggests its importance. frontiersin.org For instance, ERK5 signaling can regulate the expression of proteins involved in cell adhesion and motility. aacrjournals.org The inhibition of this pathway would likely disrupt these processes, leading to a decrease in the ability of cells to migrate and invade surrounding tissues. This is a critical area of investigation for understanding the full therapeutic potential of MEK5 inhibitors. mdpi.com

Differentiation (e.g., Myeloid Leukemia Cells, Chondrocytes, Macrophages)

The MEK5/ERK5 pathway is involved in the differentiation of various cell types. frontiersin.orgahajournals.org In the context of acute myeloid leukemia (AML), a disease characterized by a block in myeloid differentiation, inducing differentiation is a key therapeutic strategy. frontiersin.org While some small molecules can induce monocyte-macrophage-like differentiation in AML cell lines, the specific role of this compound in this process is an area of ongoing research. nih.govmdpi.com

In chondrocytes, the MEK5/ERK5 pathway is likely to play a role in maintaining their differentiated phenotype, given its connections to key transcription factors like SOX9. researchgate.net Furthermore, the differentiation of macrophages, which are crucial cells of the immune system, can also be influenced by MAPK signaling pathways. nih.gov The inhibition of MEK5 with this compound could therefore have significant effects on the differentiation programs of these and other cell types, although more specific research is needed. tdx.cat

Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal development and in pathological conditions like cancer. portlandpress.com The MEK5/ERK5 signaling pathway is essential for normal cardiovascular development and plays a significant role in tumor-associated angiogenesis. frontiersin.orgaacrjournals.orgportlandpress.com

Studies have shown that inhibition of the MEK5/ERK5 pathway can suppress angiogenesis. portlandpress.com For example, pharmacological inhibition of ERK5 has been shown to inhibit FGF2-mediated angiogenesis. portlandpress.com The use of MEK5 inhibitors like this compound has been shown to interfere with flow-dependent signaling in endothelial cells, which is a crucial aspect of vascular function and response. portlandpress.combrad.ac.uk By blocking MEK5, this compound can disrupt the signaling cascades that promote the proliferation and survival of endothelial cells, thereby inhibiting the formation of new blood vessels. aacrjournals.org

In Vivo Research Applications and Preclinical Findings of Bix02188

Neurological and Psychiatric Disorders

The involvement of the ERK5 signaling pathway in the secondary damage following spinal cord injury (SCI) has led to investigations into the effects of inhibiting this pathway with compounds like BIX02188. nih.govmednexus.orgnih.gov

Spinal Cord Injury (SCI) Models

Studies utilizing animal models of SCI have provided insights into how this compound influences the pathological cascade initiated by spinal cord trauma. nih.govmednexus.orgnih.gov

Application of this compound has been shown to reduce the degree of spinal cord tissue injury in SCI models. nih.govmednexus.orgnih.gov Inhibition of the ERK5 signaling pathway by this compound contributes to alleviating the severity of SCI, which may be linked to its regulatory effects on inflammatory cell infiltration and the release of inflammatory cytokines. nih.govmednexus.orgnih.gov

This compound treatment has been observed to attenuate neutrophil infiltration into the spinal cord following SCI. mednexus.orgwindows.net Furthermore, it significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in spinal cord tissues from SCI models. mednexus.org These findings suggest that inhibition of ERK5 by this compound modulates the inflammatory response by limiting the influx of neutrophils and the production of key inflammatory mediators. nih.govmednexus.orgnih.govwindows.net

Here is a summary of the observed effects on neutrophil infiltration and pro-inflammatory cytokines:

ParameterSCI + Vehicle GroupSCI + this compound GroupEffect of this compoundSource
Neutrophil InfiltrationIncreasedAttenuatedReduction mednexus.orgwindows.net
TNF-α LevelsIncreasedSignificantly reducedReduction mednexus.org
IL-1β LevelsIncreasedSignificantly reducedReduction mednexus.org

SCI leads to a significant increase in NF-κB levels. nih.govmednexus.org this compound treatment has been found to prevent this SCI-induced upregulation of NF-κB. nih.govmednexus.org Evaluation by immunohistochemical and Western blot analysis revealed positive staining for NF-κB P65 Ser536 in spinal cord sections from SCI models treated with vehicle, while fewer positive cells were observed in the this compound-treated group. nih.govmednexus.org This indicates that this compound modulates NF-κB activation following SCI. nih.govmednexus.org

Studies have shown that ERK5 is activated in spinal neurons and microglia following SCI. nih.govmednexus.orgnih.govresearchgate.netcqvip.com Double immunofluorescence analysis revealed this activation pattern. nih.govmednexus.orgnih.govresearchgate.netcqvip.com Expression of phosphorylated-ERK5 (p-ERK5) significantly increased after SCI, and this compound application indeed inhibited this increase. nih.govmednexus.orgnih.gov This demonstrates that this compound effectively targets and inhibits ERK5 signaling in the affected neuronal and microglial cell populations in the context of SCI. nih.govmednexus.orgnih.gov

Here is a summary of the observed effects on apoptotic markers:

MarkerSCI + Vehicle GroupSCI + this compound GroupEffect of this compoundSource
ApoptosisIncreasedReducedReduction nih.govmednexus.orgnih.govresearchgate.net
Fas-ligandIncreasedPrevented increaseReduction mednexus.orgwindows.net
BaxIncreasedModulatedModulation nih.govmednexus.orgnih.govwindows.net
Bcl-2DecreasedModulatedModulation nih.govmednexus.orgnih.govwindows.net
Neuronal and Microglial ERK5 Activation

Potential in Schizophrenia and Drug Addiction (Dopamine D3 Receptor Antagonism)

Research into schizophrenia and drug addiction has highlighted the significant role of the dopaminergic system, particularly the Dopamine D3 receptor (D3R). bindingdb.orgresearchgate.netmrc.ac.uknih.govresearchgate.netnih.govresearchgate.net The D3R is predominantly expressed in limbic areas of the brain, which are involved in reward, motivation, and emotional regulation, making it a target of interest for neuropsychiatric disorders and substance abuse. bindingdb.orgmrc.ac.uknih.govresearchgate.netresearchgate.net Studies have explored the potential therapeutic applications of D3R agonists and antagonists in these conditions. bindingdb.orgresearchgate.netmrc.ac.uknih.govresearchgate.netnih.govresearchgate.net

However, based on the available search results, there is no direct in vivo research specifically detailing the potential of this compound as a Dopamine D3 Receptor antagonist or its effects in in vivo models of schizophrenia or drug addiction. While the D3 receptor is a known target in these fields, and this compound is noted as centrally active in vivo semanticscholar.org, specific findings linking this compound to D3 receptor antagonism or efficacy in these conditions in living organisms were not identified in the performed searches.

Cardiovascular System Research

The MEK5-ERK5 pathway, which is inhibited by this compound, plays a role in cardiovascular development and endothelial cell function. neobioscience.com Steady laminar blood flow, which is atheroprotective, has been shown to activate the MEK5-ERK5 pathway in endothelial cells. nih.govneobioscience.com

Atheroprotective Effects of Blood Flow and JNK Activation

Fluid shear stress from steady laminar blood flow protects vessels from atherosclerosis, a process influenced by inflammatory signaling pathways like the JNK pathway. nih.govneobioscience.com In vitro studies using endothelial cells have demonstrated that steady laminar flow inhibits TNF-mediated JNK activation via the MEK5-BMK1 (ERK5) pathway. nih.gov Research utilizing this compound, a selective MEK5 inhibitor, has shown that it can reverse the inhibitory effects of flow on TNF-mediated JNK activation in endothelial cells. nih.gov These findings suggest a key role for the MEK5-BMK1 pathway in the atheroprotective effects of blood flow at a cellular level and indicate that inhibiting this pathway with compounds like this compound could counteract these protective effects in vitro. nih.gov

Based on the available search results, while this compound has been used to investigate the role of the MEK5-BMK1 pathway in the cardiovascular system nih.gov, specific in vivo research demonstrating the atheroprotective effects of blood flow and the direct impact of this compound on these effects or on JNK activation in vivo in a cardiovascular context was not extensively detailed in the provided snippets.

Myocardial Infarct Size and Reperfusion Arrhythmias

Myocardial infarction and subsequent reperfusion can lead to myocardial injury, including reperfusion arrhythmias. semanticscholar.org Research in this area focuses on understanding the mechanisms of injury and identifying potential therapeutic interventions. semanticscholar.org

Based on the available search results, there is no direct in vivo research specifically detailing the effects of this compound on myocardial infarct size or reperfusion arrhythmias in animal models or other in vivo systems. While the MEK5-ERK5 pathway can be involved in cell survival and death, and this compound inhibits MEK5, specific in vivo findings related to this compound in the context of myocardial infarction and reperfusion injury were not identified in the performed searches.

Oncology Research

The MEK5-ERK5 signaling pathway has been implicated in the progression of various cancers, making it a potential target for cancer therapy.

Chronic Myelogenous Leukemia (CML) and Acute Myeloid Leukemia (AML)

Chronic Myelogenous Leukemia (CML) and Acute Myeloid Leukemia (AML) are hematological malignancies that have been subjects of extensive research to identify effective treatments. genecards.orgneobioscience.comnih.govresearchgate.netresearchgate.net Targeted therapies focusing on specific molecular pathways involved in these diseases are an active area of investigation. neobioscience.comnih.govresearchgate.netresearchgate.net

Preclinical studies have explored the role of the MEK5-ERK5 pathway in leukemia. In vitro research has shown that inhibition of MEK5 by this compound induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD, which is found in a significant subset of AML patients. semanticscholar.orgmrc.ac.uk These findings suggest that the MEK5-ERK5 pathway may be important for the survival and proliferation of FLT3-ITD positive leukemia cells and could represent a potential therapeutic target in this context. mrc.ac.uk

Based on the available search results, while this compound has shown promise in in vitro studies related to AML, specific in vivo research findings detailing the efficacy or effects of this compound in in vivo models of CML or AML were not extensively detailed in the provided snippets.

Other Disease Models and Therapeutic Potential

Psoriasis and Alzheimer's Disease (Speculative)

This compound is recognized as a selective inhibitor of MEK5 and ERK5, key components of the MEK5/ERK5 signaling pathway dcbio.cnselleckchem.comnih.gov. This pathway is involved in a diverse range of cellular processes, including cell survival, differentiation, and responses to stress stimuli, and has been implicated in both inflammatory and neurological conditions researchgate.netresearchgate.netnih.govaston.ac.uk. The potential application of this compound in in vivo research models for psoriasis and Alzheimer's disease is largely speculative, stemming from the hypothesized roles of the ERK5 pathway in the pathologies of these diseases and the observed effects of this compound in relevant in vitro or indirect in vivo contexts.

Psoriasis is a chronic, immune-mediated inflammatory disorder characterized by abnormal keratinocyte proliferation and immune cell infiltration, with pathways such as IL-17 and TNF signaling playing significant roles oatext.comnih.govaginganddisease.orgnih.govfrontiersin.org. Alzheimer's disease is a progressive neurodegenerative disease marked by the accumulation of amyloid plaques and tau tangles, where neuroinflammation is increasingly recognized as a contributing factor frontiersin.orgdermatologytimes.comnih.govembopress.orgmdpi.com.

Research suggests a potential link between psoriasis and Alzheimer's disease, possibly mediated by shared inflammatory pathways and genetic predispositions frontiersin.orgdermatologytimes.comnih.govpsoriasiscurenow.orgnih.gov. Given the involvement of the ERK5 pathway in inflammatory responses and neuronal function, it is speculated that modulating this pathway with an inhibitor like this compound could have relevance in these conditions.

While direct in vivo studies specifically evaluating this compound in animal models of psoriasis or Alzheimer's disease are not prominently detailed in the available information, some research provides indirect support for this speculative link. For instance, this compound has been shown to inhibit ERK5 activity in neuronal cell models and has been used in in vivo studies related to neuronal contexts or inhibiting ERK5 researchgate.netnih.govaston.ac.ukresearchgate.netresearchgate.net. One study noted that this compound abolished the neuroprotective effect of nerve growth factor (NGF) and preconditioning in PC12 cells and mouse primary hippocampal neurons, highlighting its impact on neuronal signaling pathways relevant to neuroprotection nih.gov. Another study demonstrated that this compound reverted MEK5D-induced PAK1 repression in PC12 cells, confirming its inhibitory action on the ERK5 pathway in a cellular context researchgate.net.

Methodological Considerations for Bix02188 Application in Research

In Vitro Assay Methodologies

A range of in vitro assays are employed to characterize the biochemical and cellular effects of BIX02188. These methods allow for the precise measurement of its inhibitory activity on the MEK5/ERK5 signaling pathway.

To determine the direct inhibitory effect of this compound on MEK5 kinase activity, a catalytic assay is often utilized. szabo-scandic.com This assay measures the amount of ATP remaining after a kinase reaction, with a decrease in ATP correlating with higher kinase activity. creative-diagnostics.com The reaction is typically performed using purified, active MEK5 enzyme, often in the form of a glutathione (B108866) S-transferase (GST) fusion protein (GST-MEK5), which is isolated from a baculovirus expression system. szabo-scandic.comtargetmol.com

In a common protocol, the assay is conducted in a buffer containing components such as Hepes, MgCl2, KCl, BSA, and DTT. szabo-scandic.com Varying concentrations of this compound are added to the mixture of GST-MEK5 and ATP. szabo-scandic.comtargetmol.com After an incubation period, a reagent like the PKLight ATP Detection Reagent is added. szabo-scandic.comselleckchem.com This reagent contains luciferase, which generates a luminescent signal in the presence of ATP. gbiosciences.comindigobiosciences.com The resulting relative light unit (RLU) signal is measured, which is inversely proportional to the kinase activity. szabo-scandic.comcreative-diagnostics.com These RLU signals are then converted to a percentage of control to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the MEK5 kinase activity. szabo-scandic.comtargetmol.com Research has shown this compound to be a potent inhibitor of MEK5, with a reported IC50 of 4.3 nM. szabo-scandic.commedchemexpress.com

ParameterDescriptionSource
Enzyme Purified, active MEK5, often as GST-MEK5 fusion protein. szabo-scandic.comtargetmol.com
Substrate ATP szabo-scandic.comtargetmol.com
Detection Reagent PKLight ATP Detection Reagent (contains luciferase) szabo-scandic.comselleckchem.com
Principle Measures remaining ATP via a luminescent signal; signal is inversely proportional to kinase activity. szabo-scandic.comcreative-diagnostics.com
Incubation Time The kinase reaction mixture is typically incubated for 90 minutes at room temperature. szabo-scandic.comtargetmol.com
Outcome Determination of IC50 value for this compound inhibition of MEK5. szabo-scandic.com

Cell-based reporter assays are instrumental in assessing the impact of this compound on the transcriptional activity regulated by the MEK5/ERK5 pathway. szabo-scandic.combio-connect.nl These assays commonly use a luciferase reporter gene linked to a specific promoter that is activated by a downstream effector of the pathway, such as the myocyte enhancer factor 2C (MEF2C). szabo-scandic.comnih.gov When the MEK5/ERK5 pathway is active, it leads to the activation of MEF2C, which in turn drives the expression of the luciferase gene. szabo-scandic.comnih.gov

In practice, cell lines like HeLa or HEK293 are transfected with a plasmid containing the MEF2C-driven luciferase reporter. szabo-scandic.com These cells are then treated with varying concentrations of this compound. szabo-scandic.com The activity of the pathway is measured by quantifying the light produced by the luciferase enzyme. gbiosciences.compromega.com The luminescent signal provides a sensitive measure of the changes in receptor activity. bio-connect.nl Studies have demonstrated that this compound inhibits the transcriptional activation of MEF2C in a dose-dependent manner in these luciferase expression systems, with IC50 values of 1.15 µM in HeLa cells and 0.82 µM in HEK293 cells. szabo-scandic.com

Cell LineReporter SystemFindingIC50 ValueSource
HeLaMEF2C-driven luciferaseThis compound inhibits transcriptional activation of MEF2C.1.15 µM szabo-scandic.com
HEK293MEF2C-driven luciferaseThis compound inhibits transcriptional activation of MEF2C.0.82 µM szabo-scandic.com

Western blotting is a fundamental technique used to detect the specific inhibition of ERK5 phosphorylation by this compound. medchemexpress.comnih.gov Since this compound targets MEK5, the upstream kinase of ERK5 (also known as BMK1), its effectiveness is often evaluated by measuring the levels of phosphorylated ERK5 (p-ERK5) or phosphorylated BMK1 (p-BMK1). szabo-scandic.commedchemexpress.com

In this method, cells or tissue samples are treated with this compound and then lysed to extract total proteins. nih.gov These proteins are separated by size using sodium dodecylsulphate polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. nih.gov The membrane is then incubated with a primary antibody that specifically recognizes the phosphorylated form of ERK5 or BMK1. nih.govresearchgate.net A secondary antibody, which is conjugated to an enzyme, is then used to detect the primary antibody, generating a signal that can be visualized and quantified. thermofisher.com

Studies have consistently shown that this compound treatment leads to a dose-dependent decrease in the levels of p-ERK5 and p-BMK1 in various cell types, including HeLa cells, bovine lung microvascular endothelial cells (BLMECs), and human podocytes, without affecting the phosphorylation of other related kinases like ERK1/2, JNK, and p38 MAP kinases. szabo-scandic.commedchemexpress.comnih.gov For instance, in BLMECs stimulated with hydrogen peroxide, this compound inhibited phosphorylated BMK1 with an IC50 of 0.8 µM. medchemexpress.com

Cell/Tissue TypeTarget ProteinObservationSource
HeLa Cellsp-ERK5This compound blocks sorbitol-induced phosphorylation of ERK5 in a dose-dependent manner. szabo-scandic.com
Bovine Lung Microvascular Endothelial Cells (BLMECs)p-BMK1This compound inhibits H2O2-stimulated phosphorylation of BMK1 with an IC50 of 0.8 µM. medchemexpress.com
Human Podocytesp-ERK5This compound reduces TGFβ1-induced ERK5 activation. nih.govresearchgate.net
Rat Spinal Cordp-ERK5This compound treatment prevented SCI-induced increases in p-ERK5 levels. nih.govmednexus.org

Colorimetric assays are frequently used to evaluate the effect of this compound on cell proliferation. medchemexpress.commedchemexpress.com These assays, such as the MTT or MTS assay, measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells. thermofisher.comcellbiolabs.com Actively respiring cells can reduce the indicator reagents (like MTT or XTT) into a colored formazan (B1609692) product, which can be quantified by measuring its absorbance. thermofisher.com

In a typical experiment, cells are seeded in a multi-well plate and treated with a substance that stimulates proliferation, such as transforming growth factor-beta 1 (TGFβ1), in the presence or absence of this compound. medchemexpress.comnih.gov After a specific incubation period to allow for cell proliferation, the colorimetric reagent is added. medchemexpress.com The resulting color change is measured using a microplate reader. thermofisher.com Research on human podocytes has shown that TGFβ1 stimulation increases cell number, and this increase is prevented by co-treatment with this compound, indicating that the MEK5/ERK5 pathway is involved in TGFβ1-induced podocyte proliferation. medchemexpress.comnih.gov

Assay TypeCell TypeStimulusEffect of this compoundSource
Colorimetric (MTS)Human PodocytesTGFβ1 (2.5 ng/mL)Prevents TGFβ1-induced proliferation. medchemexpress.comnih.gov

Immunofluorescence (IF) and immunohistochemistry (IHC) are imaging techniques used to visualize the localization and expression of specific proteins within cells and tissues, respectively. biolegend.com These methods utilize antibodies tagged with fluorescent dyes (for IF) or enzymes that produce a colored precipitate (for IHC) to detect the target protein. qima-lifesciences.com

In the context of this compound research, these techniques have been applied to study the effects of the inhibitor on protein expression and localization. For example, immunofluorescence has been used to examine the subcellular localization of ERK5 and the expression of the podocyte phenotype marker synaptopodin in human podocytes. nih.govresearchgate.net In these studies, TGFβ1 treatment was shown to alter synaptopodin staining, an effect that was prevented by this compound. nih.gov Furthermore, immunohistochemistry has been employed to detect the expression of p-ERK5 in spinal cord sections from rats with spinal cord injury (SCI). nih.gov These studies revealed a significant increase in p-ERK5 staining after SCI, which was reduced by this compound treatment. nih.govmednexus.org

TechniqueSample TypeTarget Protein(s)Key Finding with this compoundSource
ImmunofluorescenceHuman PodocytesSynaptopodin, Erk5This compound prevents TGFβ1-induced changes in synaptopodin staining and reduces cytoplasmic Erk5 staining. nih.govresearchgate.net
ImmunohistochemistryRat Spinal Cord Tissuep-ERK5This compound reduces the increased expression of p-ERK5 following spinal cord injury. nih.govmednexus.org
Double ImmunofluorescenceRat Spinal Cord TissueERK5Revealed activation of ERK5 in neurons and microglia after SCI, which is inhibited by this compound. mednexus.org

Cell Proliferation Assays (Colorimetric)

In Vivo Administration and Evaluation

To understand the physiological relevance of the MEK5/ERK5 pathway and the therapeutic potential of its inhibition, this compound is administered in animal models. A key aspect of in vivo studies is the method of administration and the subsequent evaluation of its effects.

One documented method of administration is intrathecal injection, delivering the compound directly into the spinal canal. ncats.io This route is particularly relevant for studying the role of the MEK5/ERK5 pathway in the central nervous system, such as in models of pain or spinal cord injury. mednexus.orgncats.io

Following administration, the efficacy of this compound is evaluated through various means. A primary method is the analysis of target engagement, which involves measuring the reduction of p-ERK5 in the relevant tissue, such as the spinal cord. nih.govncats.io This is typically done using Western blotting on tissue homogenates. nih.govpainphysicianjournal.com For instance, after intrathecal injection in rats, a reduction in p-ERK5 was detected, with the most significant reduction observed at 1 hour post-injection. ncats.io

Furthermore, the functional consequences of inhibiting the MEK5/ERK5 pathway are assessed. In a rat model of spinal cord injury, intrathecal administration of this compound was shown to reduce tissue injury, decrease the infiltration of neutrophils, and lower the expression of pro-inflammatory cytokines. nih.govmednexus.org These findings suggest that inhibiting the ERK5 signaling pathway with this compound can have protective effects in vivo. mednexus.org

Animal ModelAdministration RouteEvaluation MethodFindingSource
RatsIntrathecal InjectionWestern Blot (p-ERK5 in spinal cord)Dose- and time-dependent inhibition of spinal ERK5 activation. ncats.io
Wistar Rats (Spinal Cord Injury model)Intrathecal InjectionWestern Blot, Immunohistology, Cytokine measurementThis compound inhibited the ERK5 pathway, reduced spinal cord tissue injury, neutrophil infiltration, and proinflammatory cytokine expression. nih.govmednexus.org

Intra-thecal Injection in Spinal Cord Injury Models

In preclinical studies investigating the therapeutic potential of targeting the MEK5/ERK5 pathway in spinal cord injury (SCI), intra-thecal injection has been a utilized route of administration for this compound. researchgate.net This method allows for direct delivery of the compound to the cerebrospinal fluid, bypassing the blood-brain barrier and targeting the site of injury more directly.

One study in a rat model of SCI involved the induction of injury by applying vascular clips to the dura at the T10 level. researchgate.net Following the injury, this compound, dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO), was injected intra-thecally at multiple time points, including 1, 6, and 12 hours post-injury. researchgate.net This administration protocol was designed to investigate the effects of inhibiting the ERK5 signaling pathway on the acute phase of SCI. The research indicated that the expression of phosphorylated-ERK5 (p-ERK5) increased significantly after SCI, and the application of this compound inhibited this signaling pathway. researchgate.net This inhibition was associated with reduced spinal cord tissue injury, decreased neutrophil infiltration, and lower expression of pro-inflammatory cytokines. researchgate.net

It is crucial to include appropriate control groups in such studies. For instance, sham surgery groups receiving either this compound or the vehicle (DMSO) are necessary to distinguish the effects of the laminectomy from the SCI and the compound itself. researchgate.net Similarly, an SCI group receiving only the vehicle is essential to isolate the effects of this compound from the vehicle and the injury. researchgate.net

Considerations for Compound Stability and Delivery

This compound is an indolinone carboxamide. acs.org For in vitro studies, it is often dissolved in dimethyl sulfoxide (DMSO). frontiersin.org The stability of the compound in solution and its delivery to the target cells are critical for obtaining reliable and reproducible results.

When using this compound in cell culture, pre-incubation of the cells with the inhibitor for a specific period before applying a stimulus is a common practice. medchemexpress.comfrontiersin.org For example, in studies with human podocytes, cells were pre-incubated with this compound for 60 minutes before stimulation with TGFβ1. frontiersin.org This allows for sufficient time for the inhibitor to enter the cells and engage with its target, MEK5.

The choice of vehicle and its final concentration in the culture medium are also important considerations. DMSO is a common solvent, but its concentration should be kept low (e.g., 0.1% v/v) and consistent across all treatment and control groups to avoid solvent-induced artifacts. frontiersin.org

Validation of Phenotypic Effects via Target Knockdown

To ensure that the observed biological effects of this compound are indeed due to the inhibition of its intended target, MEK5, and not off-target effects, it is essential to validate the findings using genetic approaches. acs.org Target knockdown, using techniques like RNA interference (siRNA or shRNA), provides a complementary method to pharmacologically inhibit the pathway. nih.gov

In various cancer cell lines, gene silencing of ERK5 has been shown to produce antiproliferative effects, supporting the role of the MEK5/ERK5 pathway in cell proliferation. acs.org For instance, in melanoma cells with NRAS mutations, combining a MEK inhibitor with shRNA-mediated silencing of ERK5 decreased cell viability, a result that was confirmed with the use of this compound. nih.gov This demonstrates the concordance between genetic and pharmacological inhibition.

Future Research Directions and Translational Potential of Bix02188

The discovery of BIX02188 as a potent and selective inhibitor of MEK5 has provided a critical pharmacological tool for dissecting the complex roles of the MEK5/ERK5 signaling pathway. nih.govsigmaaldrich.comguidetopharmacology.org While initial studies have illuminated its primary mechanism and effects in various biological systems, significant questions and opportunities remain. Future research is poised to build upon this foundation, focusing on a more complete characterization of the inhibitor, understanding the nuanced complexities of the pathway it targets, and translating these findings into potential therapeutic strategies.

Q & A

Q. What is the primary mechanism of BIX02188 in inhibiting MEK5/ERK5 signaling, and how is this validated experimentally?

this compound selectively inhibits MEK5 catalytic activity (IC50 = 4.3 nM) and ERK5 phosphorylation (IC50 = 810 nM). Its mechanism is validated via:

  • Kinase profiling assays : Testing against 79 kinases to confirm selectivity, with minimal off-target inhibition (e.g., CSF1R, KIT, LCK at IC50 >280 nM) .
  • Western blot analysis : Dose-dependent inhibition of ERK5 phosphorylation in HeLa cells (0.1–10 µM), without affecting ERK1/2, JNK, or p38 MAPK pathways .
  • Transcriptional assays : Measuring MEF2C activity in luciferase reporter systems (IC50 = 0.82–1.15 µM in HeLa/HEK293 cells) .

Q. How should researchers determine the optimal concentration of this compound for in vitro studies?

  • Dose-response experiments : Start with 0.1–10 µM, as higher doses (>3 µM) may induce off-target effects (e.g., TGFβR1 inhibition at IC50 = 1.8 µM) .
  • Cell viability assays : Confirm non-toxicity via MTT/propidium iodide staining (e.g., 24-hour exposure in HeLa cells at ≤10 µM) .
  • Kinase activity validation : Use ERK5 phosphorylation as a primary endpoint, with parallel controls for ERK1/2 and JNK to ensure specificity .

Q. What are standard protocols for assessing this compound’s impact on ERK5-dependent pathways?

  • Cell treatment : Pre-incubate cells with this compound (30–60 minutes) before stimuli (e.g., H2O2 or TNFα) .
  • Phosphorylation analysis : Use SDS-PAGE/Western blotting with antibodies against phospho-ERK5 (Thr218/Tyr220) .
  • Downstream gene expression : Quantify apoptosis-related markers (e.g., Bax, Bcl-2) via RT-PCR in models like rheumatoid arthritis synovial cells .

Advanced Research Questions

Q. How can researchers address off-target kinase inhibition when using this compound in complex cellular models?

  • Combinatorial siRNA knockdown : Co-administer this compound with siRNA targeting off-target kinases (e.g., CSF1R) to isolate MEK5/ERK5 effects .
  • High-content screening : Pair this compound with pan-kinase inhibitors (e.g., staurosporine) to identify confounding pathways .
  • Kinome-wide profiling : Validate selectivity using platforms like KinomeScan to rule out secondary targets .

Q. What experimental strategies validate the specificity of this compound in modulating ERK5-dependent transcriptional activity?

  • Rescue experiments : Overexpress constitutively active MEK5/ERK5 mutants to reverse this compound-induced suppression of MEF2C .
  • Dual-luciferase assays : Co-transfect ERK5/MEF2C reporters with dominant-negative constructs to confirm pathway specificity .
  • Cross-inhibition controls : Compare this compound with MEK1/2 inhibitors (e.g., U0126) to exclude ERK1/2 crosstalk .

Q. How do contradictory data on this compound’s role in apoptosis resolution inform experimental design?

  • Context-dependent analysis : In rheumatoid arthritis synovial cells, this compound reduces ERK5 mRNA and apoptosis (via Bax/Bcl-2 modulation), but does not affect upstream Piezo1 .
  • Cell-type-specific validation : Repeat experiments in multiple models (e.g., endothelial cells vs. HeLa) to assess pathway conservation .
  • Time-course studies : Monitor ERK5 reactivation post-BIX02188 washout to distinguish transient vs. sustained effects .

Q. What methodologies are recommended for studying this compound’s synergy with other pathway inhibitors (e.g., TNFα blockers)?

  • Combination index (CI) assays : Use the Chou-Talalay method to quantify synergy (e.g., this compound + TNFα inhibition reduces JNK activation in endothelial cells) .
  • Flow cytometry : Measure apoptotic rates (Annexin V/7-AAD) in co-treatment groups to assess additive effects .
  • Transcriptomic profiling : RNA-seq to identify overlapping vs. unique gene networks modulated by this compound and co-treatments .

Methodological Considerations Table

Parameter Recommended Approach Key Evidence
Selectivity validationKinomeScan profiling + siRNA rescue
Apoptosis measurementRT-PCR (Bax/Bcl-2) + AV-PI flow cytometry
ERK5 activationWestern blot (p-ERK5) + luciferase reporter assays
Off-target mitigationDose titration (≤3 µM) + kinase-negative controls

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.